

A Comparative Guide to Anastrozole Related Compound A Reference Standards

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Compound of Interest

Compound Name: 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Cat. No.: B193203

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For researchers, scientists, and drug development professionals, the purity and quality of reference standards are paramount for accurate analytical testing and regulatory compliance. Anastrozole Related Compound A, a key intermediate and potential impurity in the synthesis of the aromatase inhibitor Anastrozole, is a critical reference material for quality control. This guide provides a comprehensive comparison of commercially available Anastrozole Related Compound A reference standards, supported by experimental data and detailed methodologies.

Product Comparison

Anastrozole Related Compound A, chemically known as **2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)**, is available from several suppliers. The primary source for the official United States Pharmacopeia (USP) reference standard is the USP store itself, with distributors such as Sigma-Aldrich also providing the USP-grade material. While other suppliers may offer this compound, for the purpose of this guide, we will focus on the official USP reference standard.

Feature	USP Reference Standard	Alternative Commercial Source (Example)
Product Name	Anastrozole Related Compound A	Anastrozole Related Compound A
Supplier	USP, Sigma-Aldrich	LGC, TRC, etc.
Grade	Primary Pharmaceutical Reference Standard	Varies (e.g., Certified Reference Material)
CAS Number	120511-72-0[1]	120511-72-0
Molecular Formula	C15H18N2[1]	C15H18N2
Molecular Weight	226.32 g/mol	226.32 g/mol
Purity	Typically ≥98% (Exact value stated on the Certificate of Analysis)	Varies by supplier and batch (Certificate of Analysis required for exact value)
Impurities	Profiled and quantified on the Certificate of Analysis	Profiled and quantified on the Certificate of Analysis
Format	Neat solid	Typically a neat solid
Storage	2-8°C	Varies, typically refrigerated

Note: Specific quantitative data, including lot-specific purity and impurity profiles, are proprietary and must be obtained from the Certificate of Analysis (CoA) provided by the supplier upon purchase. Publicly available CoAs with this level of detail are not typically disclosed by manufacturers. Researchers are strongly advised to request and consult the CoA for any reference standard.

Experimental Protocols

Accurate quantification of Anastrozole Related Compound A in pharmaceutical samples is crucial. A validated High-Performance Liquid Chromatography (HPLC) method is the standard approach for this analysis. The following protocol is based on established USP methods for Anastrozole and its related compounds.[2][3]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Anastrozole Related Compound A

Objective: To separate and quantify Anastrozole Related Compound A from Anastrozole and other potential impurities.

Instrumentation:

- HPLC system with a UV detector
- Data acquisition and processing software

Chromatographic Conditions:

- Column: Hichrom RPB, (250 × 4.6) mm, 5 μm particle size[2]
- Mobile Phase A: 0.01M Potassium di-hydrogen orthophosphate, pH adjusted to 2.5 with orthophosphoric acid[2]
- Mobile Phase B: Methanol and Acetonitrile in a 70:30 v/v ratio[2]
- Gradient: A time-dependent gradient program should be employed to ensure optimal separation. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run.
- Flow Rate: 1.0 mL/min[2]
- Column Temperature: 30°C[2]
- Detection Wavelength: 215 nm[2]
- Injection Volume: 20 μL

Standard Solution Preparation:

- Accurately weigh a suitable amount of Anastrozole Related Compound A reference standard.

- Dissolve the standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 0.1 mg/mL).
- Further dilute as necessary to prepare working standard solutions.

Sample Solution Preparation:

- Accurately weigh a sample of the Anastrozole drug substance or product.
- Dissolve the sample in the diluent to achieve a target concentration of Anastrozole.
- Filter the solution through a 0.45 µm filter before injection.

Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject the standard and sample solutions into the chromatograph.
- Record the chromatograms and integrate the peak areas.
- Identify the Anastrozole Related Compound A peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of Anastrozole Related Compound A in the sample using the peak area response from the standard and sample injections.

Method Validation Parameters (as per ICH guidelines):

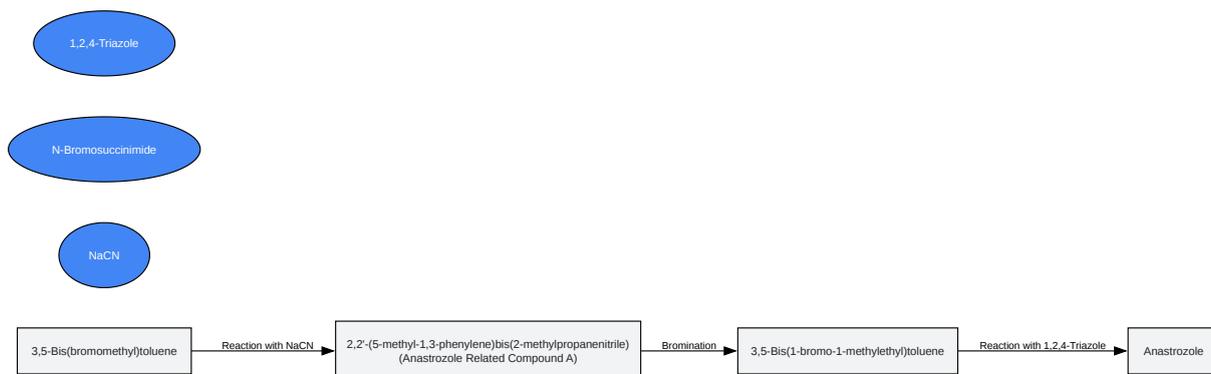
- Specificity: The method should be able to resolve Anastrozole Related Compound A from other impurities and the main drug peak.^{[2][3]}
- Linearity: A linear relationship between the concentration and the peak area should be established over a defined range.^[2]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined. For Anastrozole Related Compound A, the LOQ has been reported to be as low as 0.05 µg/mL.^{[2][3]}

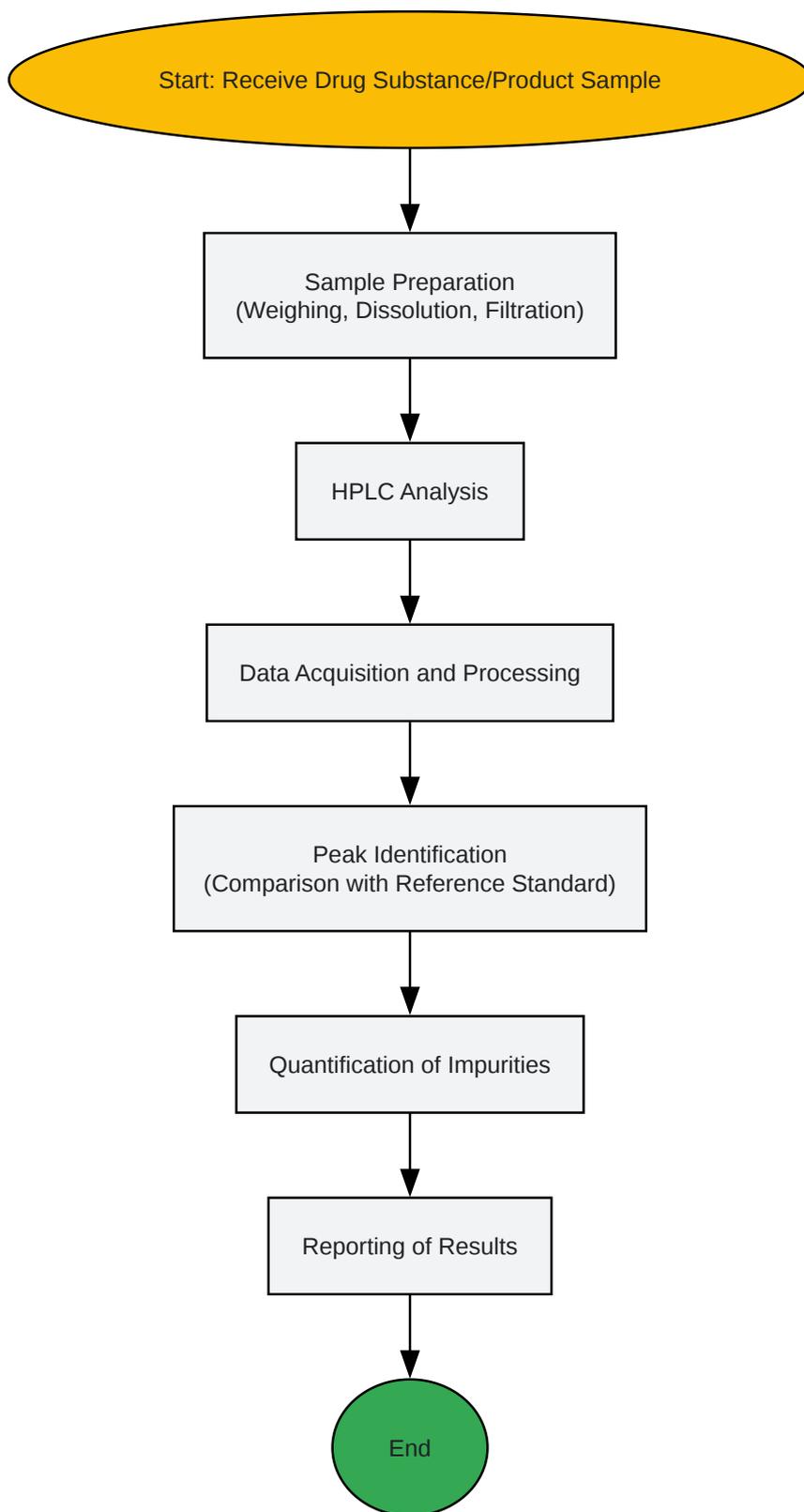
- Accuracy: The closeness of the test results to the true value should be assessed by recovery studies.
- Precision: The repeatability and intermediate precision of the method should be demonstrated.

Visualizations

Anastrozole Synthesis Pathway

The following diagram illustrates a common synthetic route for Anastrozole, highlighting the role of Anastrozole Related Compound A as a key intermediate.





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